![molecular formula C20H20O6S2 B15249345 9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]- CAS No. 506443-23-8](/img/structure/B15249345.png)
9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-
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Overview
Description
1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione is an anthracene-based derivative. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and pigments . This particular compound features two 2,3-dihydroxypropylthio groups attached to the anthracene core, which can significantly influence its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione typically involves the introduction of 2,3-dihydroxypropylthio groups to the anthracene-9,10-dione core. This can be achieved through a series of steps including:
Formation of the Anthracene-9,10-dione Core: This is often synthesized via oxidation of anthracene using reagents such as chromic acid or potassium permanganate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]- is a synthetic organic compound belonging to the anthraquinone family. It features a central anthracenedione structure, characterized by two carbonyl groups at the 9 and 10 positions of the anthracene ring system, modified with two thioether groups, each linked to a 2,3-dihydroxypropyl moiety. This structural configuration enhances its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.
Redox Properties and Biological Activity
The compound exhibits notable redox properties due to its anthracenedione core. It can undergo oxidation and reduction reactions, significant for its biological activity. In particular, the carbonyl groups can be reduced to hydroxyl groups or oxidized further under appropriate conditions. These reactions can lead to the formation of reactive oxygen species, which may play a role in its mechanism of action against certain biological targets.
Potential Applications
9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]- has potential applications in the following areas:
- Anticancer Properties 9,10-Anthracenedione derivatives have been studied for their potential anticancer properties. The compound's ability to generate reactive oxygen species can induce oxidative stress in cancer cells, leading to apoptosis.
- Antimicrobial Activity It has shown antimicrobial activity against various pathogens. The thioether groups may also contribute to its interaction with biological molecules, enhancing its efficacy as a therapeutic agent.
- Binding with Biological Macromolecules Studies on the interactions of 9,10-Anthracenedione derivatives with biological macromolecules such as proteins and nucleic acids reveal that these compounds can bind effectively due to their planar structure and electron-rich nature. This binding can alter the conformation and function of these biomolecules, contributing to their therapeutic effects. The specific interactions often depend on the substituents on the anthracenedione core.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]- lies in its dual thioether modifications which enhance both its solubility and biological activity compared to other anthraquinone derivatives. This structural modification allows it to interact more effectively with biological targets while maintaining favorable pharmacokinetic properties.
Structural Similarity
Several compounds share structural similarities with 9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-:
Compound Name | Unique Features |
---|---|
9,10-Anthracenedione | Base structure without substitution |
1-Hydroxyanthraquinone | Hydroxyl group enhances solubility |
Doxorubicin | Anticancer drug with additional sugar moiety |
1-amino-4-hydroxyanthraquinone | Amino group alters reactivity |
Mechanism of Action
The mechanism of action of 1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione involves its redox properties. The compound can undergo oxidation and reduction reactions, which can generate reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Another anthracene derivative with amino and hydroxy groups.
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe.
Uniqueness
1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione is unique due to the presence of the 2,3-dihydroxypropylthio groups, which impart distinct redox properties and potential for diverse applications in photophysics and photochemistry .
Biological Activity
9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]- is a synthetic organic compound belonging to the anthraquinone family. Its unique structure features two carbonyl groups at the 9 and 10 positions of the anthracene ring system, modified with thioether groups linked to 2,3-dihydroxypropyl moieties. This configuration enhances both its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.
The compound exhibits notable redox properties due to its anthracenedione core. It can undergo oxidation and reduction reactions, which are crucial for its biological activity. The carbonyl groups can be reduced to hydroxyl groups or oxidized further under specific conditions, leading to the formation of reactive oxygen species (ROS). These ROS are significant in inducing oxidative stress in cancer cells, potentially leading to apoptosis.
Anticancer Properties
Research indicates that 9,10-Anthracenedione derivatives possess anticancer properties . The ability to generate ROS can induce apoptosis in cancer cells. Studies have shown that this compound exhibits a wide spectrum of in vitro antitumor activity against various cancer types including breast cancer, ovarian cancer, and melanoma .
In a study utilizing a human tumor cloning system, it was found that the compound demonstrated significant effectiveness against multiple tumor types while showing no activity against colon cancer .
Antimicrobial Activity
The compound also exhibits antimicrobial activity against various pathogens. Its thioether groups may enhance interactions with biological molecules, contributing to its efficacy as an antimicrobial agent. Anthracenediones have been reported to possess antifungal activity against strains such as Candida albicans and Cryptococcus .
Structural Comparison with Related Compounds
A comparative analysis of structurally similar compounds reveals the unique features of 9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-:
Compound Name | Structure | Unique Features |
---|---|---|
9,10-Anthracenedione | Structure | Base structure without substitution |
Doxorubicin | Structure | Anticancer drug with additional sugar moiety |
1-Hydroxyanthraquinone | Structure | Hydroxyl group enhances solubility |
The dual thioether modifications in this compound enhance both its solubility and biological activity compared to other anthraquinone derivatives.
The mechanism by which 9,10-Anthracenedione interacts with biological macromolecules is primarily through binding due to its planar structure and electron-rich nature. This binding can alter the conformation and function of proteins and nucleic acids, contributing to its therapeutic effects. The specific interactions depend on the substituents on the anthracenedione core.
Case Studies
Several studies have documented the biological activities of this compound:
- Antitumor Screening : A study involving 684 patient-derived tumors demonstrated that 9,10-Anthracenedione derivatives showed significant antitumor activity across multiple histological types except for colon cancer .
- Antimicrobial Efficacy : Research has highlighted the antimicrobial potential of anthracenediones against clinical strains of dermatophytes and other pathogens .
Properties
CAS No. |
506443-23-8 |
---|---|
Molecular Formula |
C20H20O6S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1,5-bis(2,3-dihydroxypropylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O6S2/c21-7-11(23)9-27-15-5-1-3-13-17(15)20(26)14-4-2-6-16(18(14)19(13)25)28-10-12(24)8-22/h1-6,11-12,21-24H,7-10H2 |
InChI Key |
OXTJXKVIEHJVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(CO)O)C(=O)C3=C(C2=O)C(=CC=C3)SCC(CO)O |
Origin of Product |
United States |
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